molecular formula C11H18O3 B13633927 Ethyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Ethyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13633927
M. Wt: 198.26 g/mol
InChI Key: APEVDGZQZUVKEI-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-1-oxaspiro[24]heptane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 It is a member of the oxaspiro compounds, which are characterized by a spiro-connected oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides, thioesters, or other substituted derivatives.

Scientific Research Applications

Ethyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate
  • Ethyl 6-oxospiro[2.4]heptane-5-carboxylate

Uniqueness

This compound is unique due to its specific spiro-connected oxirane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-3-8-5-6-11(7-8)9(14-11)10(12)13-4-2/h8-9H,3-7H2,1-2H3

InChI Key

APEVDGZQZUVKEI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(C1)C(O2)C(=O)OCC

Origin of Product

United States

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